Cas no 348133-70-0 (8-Bromo-2-(piperazin-1-yl)quinoline)

8-Bromo-2-(piperazin-1-yl)quinoline is a brominated quinoline derivative featuring a piperazine substituent at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules. Its quinoline core provides a rigid aromatic scaffold, while the bromo and piperazine groups offer reactive sites for further functionalization, enabling diverse derivatization pathways. The compound is valued for its potential applications in medicinal chemistry, including the synthesis of kinase inhibitors and other therapeutic agents. High purity and well-defined structural characteristics make it suitable for research and industrial applications requiring precise molecular modifications.
8-Bromo-2-(piperazin-1-yl)quinoline structure
348133-70-0 structure
Product Name:8-Bromo-2-(piperazin-1-yl)quinoline
CAS No:348133-70-0
MF:C13H14BrN3
MW:292.17436170578
CID:1081747
PubChem ID:22636271
Update Time:2025-10-29

8-Bromo-2-(piperazin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-2-(piperazin-1-yl)quinoline
    • 8-bromo-2-piperazin-1-ylquinoline
    • LogP
    • quinoline, 8-bromo-2-(1-piperazinyl)-
    • 348133-70-0
    • DTXSID70627182
    • SCHEMBL3299921
    • DB-369632
    • 8-bromo-2-piperazin-1-yl-quinoline
    • BSHYLYRHKLYWCF-UHFFFAOYSA-N
    • Inchi: 1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2
    • InChI Key: BSHYLYRHKLYWCF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=CC(=NC=21)N1CCNCC1

Computed Properties

  • Exact Mass: 291.03722
  • Monoisotopic Mass: 291.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.16

8-Bromo-2-(piperazin-1-yl)quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A139002585-1g
8-Bromo-2-(piperazin-1-yl)quinoline
348133-70-0 95%
1g
$714.00 2023-09-02
Chemenu
CM143733-1g
8-bromo-2-(piperazin-1-yl)quinoline
348133-70-0 95%
1g
$830 2021-08-05
Chemenu
CM143733-1g
8-bromo-2-(piperazin-1-yl)quinoline
348133-70-0 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734014-1g
8-Bromo-2-(piperazin-1-yl)quinoline
348133-70-0 98%
1g
¥7202.00 2024-05-17
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent